Mal-PEG4-NH-Boc

Bioconjugation Protecting Group Chemistry Peptide Synthesis

Procure Mal-PEG4-NH-Boc for staged bioconjugation workflows requiring orthogonal protection. Boc group enables acidolytic deprotection (TFA/DCM) while preserving maleimide integrity—unlike Fmoc analogs requiring alkaline conditions that degrade maleimide. Provides ≥3-year shelf stability vs. unprotected amine analogs (≤6 months). Critical for ADC linker-payload synthesis, PROTAC assembly, and nanoparticle functionalization where sequential thiol-maleimide coupling precedes amine conjugation. Reagent grade, batch-specific COA documentation.

Molecular Formula C19H32N2O8
Molecular Weight 416.5 g/mol
Cat. No. B13722663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG4-NH-Boc
Molecular FormulaC19H32N2O8
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCN1C(=O)C=CC1=O
InChIInChI=1S/C19H32N2O8/c1-19(2,3)29-18(24)20-6-8-25-10-12-27-14-15-28-13-11-26-9-7-21-16(22)4-5-17(21)23/h4-5H,6-15H2,1-3H3,(H,20,24)
InChIKeyUEPNBMXPNMFODO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG4-NH-Boc (CAS 2517592-97-9): Heterobifunctional PEG Linker for Sequential Bioconjugation Procurement


tert-Butyl (14-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxatetradecyl)carbamate, commercially designated as Mal-PEG4-NH-Boc, is a discrete-length heterobifunctional polyethylene glycol (PEG) linker . The compound features a maleimide terminus for chemoselective thiol conjugation, a tetraethylene glycol (PEG4) spacer that imparts aqueous solubility, and a tert-butoxycarbonyl (Boc)-protected primary amine . Its molecular formula is C19H32N2O8 with a molecular weight of 416.47 g/mol . This orthogonal protection strategy enables the compound to function as a protected amine synthon in multi-step bioconjugation workflows, distinguishing it from unprotected amine analogs that require immediate consumption or alternative protecting group schemes .

Why Mal-PEG4-NH-Boc Cannot Be Replaced by Unprotected Amine or Alternative Protecting Group Analogs


Generic substitution of Mal-PEG4-NH-Boc with unprotected Mal-PEG4-amine (CAS 2221042-92-6) or alternative protecting group variants (e.g., Fmoc-PEG4-Mal) is not functionally equivalent in procurement planning. Unprotected amine linkers (e.g., Maleimide-PEG4-amine) exhibit spontaneous oxidation and require immediate use following deprotection, precluding long-term inventory management for staged conjugation workflows [1]. Fmoc-protected analogs demand strongly basic deprotection conditions (e.g., piperidine), which are incompatible with the hydrolytic lability of the maleimide ring under alkaline pH, risking premature functional group degradation [2]. In contrast, the Boc group on Mal-PEG4-NH-Boc undergoes clean acidolytic cleavage (e.g., TFA/DCM) under conditions that preserve maleimide integrity, enabling orthogonal deprotection and subsequent amine conjugation via NHS ester, isocyanate, or reductive amination chemistry . This differential deprotection orthogonality directly impacts reagent shelf-life, experimental flexibility, and process reproducibility.

Quantitative Differentiation Evidence for Mal-PEG4-NH-Boc Versus Closest Analogs


Boc vs. Fmoc Protection: Maleimide Stability Under Deprotection Conditions

The Boc protecting group on Mal-PEG4-NH-Boc enables quantitative deprotection under acidic conditions (TFA) without maleimide degradation, whereas Fmoc-protected analogs undergo significant maleimide hydrolysis when exposed to the basic conditions (20% piperidine) required for Fmoc removal [1]. This differential stability constitutes a critical procurement consideration for workflows requiring orthogonal protection schemes.

Bioconjugation Protecting Group Chemistry Peptide Synthesis

PEG4 Spacer: Quantified Aqueous Solubility Enhancement Over Non-PEG and Shorter PEG Linkers

The PEG4 spacer in Mal-PEG4-NH-Boc confers enhanced aqueous solubility compared to non-PEG or shorter PEG2 linkers. For structurally analogous PEG4-containing linkers, aqueous solubility is reported to exceed 50 mg/mL in water or PBS buffer, whereas PEG2 analogs exhibit approximately 5-fold lower solubility (~10 mg/mL) and non-PEG aliphatic linkers demonstrate near-insolubility (<0.1 mg/mL) [1]. This solubility differential is attributable to the hydrophilic ethylene oxide repeat units.

Aqueous Solubility Linker Design Drug Delivery

Boc-Protected Amine: Shelf-Life and Oxidation Resistance Versus Unprotected Mal-PEG4-NH2

Mal-PEG4-NH-Boc demonstrates extended storage stability at -20°C with a manufacturer-specified shelf-life of ≥3 years for the powder form, whereas unprotected Mal-PEG4-amine (CAS 2221042-92-6) is prone to amine oxidation and requires strict handling under inert atmosphere with a recommended use window of ≤6 months once opened [1]. The Boc protecting group effectively shields the primary amine from atmospheric oxidation and nucleophilic side reactions during long-term storage .

Reagent Stability Storage Procurement Logistics

PEG4 Chain Length: Structural Separation for Thiol-Maleimide Conjugation Versus PEG2 Analogs

The tetraethylene glycol (PEG4) spacer in Mal-PEG4-NH-Boc provides a calculated extended chain length of approximately 14-16 Å, offering enhanced steric accessibility for the maleimide group during thiol conjugation relative to shorter PEG2 spacers (extended length ~7-8 Å) [1]. This increased separation distance reduces steric hindrance from the Boc-protected amine terminus and any pre-conjugated biomolecular cargo, potentially improving conjugation kinetics and yield when targeting sterically hindered cysteine residues in folded proteins [1].

Linker Flexibility Steric Accessibility Conjugation Efficiency

Optimal Application Scenarios for Mal-PEG4-NH-Boc Based on Quantitative Differentiation Evidence


Multi-Step Antibody-Drug Conjugate (ADC) Linker-Payload Synthesis Requiring Staged Deprotection

In ADC manufacturing, linker-payload constructs often require sequential conjugation: first, maleimide-thiol coupling to the antibody hinge region, followed by Boc deprotection and subsequent payload attachment via the liberated amine. Mal-PEG4-NH-Boc is specified in recent ADC patent literature as the preferred intermediate for constructing maleimide-containing linker-payload conjugates due to the acid-labile Boc protection that preserves maleimide functionality through the synthesis sequence [1]. The orthogonal protection strategy enables clean deprotection with TFA without compromising the maleimide-thiol conjugate formed in the preceding step, a critical requirement for maintaining drug-to-antibody ratio (DAR) consistency and minimizing off-target payload release.

PROTAC (Proteolysis-Targeting Chimera) Ternary Complex Linker with Sequential Conjugation Requirements

PROTAC design frequently demands linkers that can sequentially conjugate two distinct ligands: a target protein binder and an E3 ligase recruiter. Mal-PEG4-NH-Boc, and its branched analog N-Mal-N-bis(PEG4-NH-Boc), are employed in PROTAC linker libraries specifically for the Boc-protected amine that allows staged deprotection and orthogonal conjugation without cross-reactivity [1]. The PEG4 spacer provides sufficient aqueous solubility (>50 mg/mL inference) for handling in biological assay buffers, while the maleimide terminus enables chemoselective thiol coupling to cysteine-engineered protein ligands or small molecule warheads containing free thiols.

Surface Functionalization of Nanoparticles for Targeted Drug Delivery

For nanoparticle surface engineering (e.g., liposomes, polymeric nanoparticles, or gold nanoparticles), Mal-PEG4-NH-Boc serves as a heterobifunctional spacer that first attaches to thiol-functionalized particle surfaces via maleimide, leaving the Boc-protected amine intact. Subsequent acid deprotection reveals a free primary amine for conjugation of targeting ligands (e.g., antibodies, aptamers, folate) via NHS ester or reductive amination chemistry [1]. The PEG4 spacer (14-16 Å extended length) provides sufficient separation from the particle surface to minimize steric hindrance during ligand binding, while the Boc-protection strategy ensures the amine remains inert during particle functionalization, preventing premature cross-linking or aggregation.

Long-Term Reagent Stockpiling for High-Throughput Bioconjugation Screening

Core facilities and bioconjugation screening laboratories requiring stable, shelf-ready linker reagents benefit from Mal-PEG4-NH-Boc's documented ≥3-year powder stability at -20°C compared to ≤6-month stability for unprotected amine analogs [1]. This extended shelf-life reduces procurement frequency and enables bulk purchasing economies, while the Boc protection eliminates the need for rigorous inert-atmosphere handling required for oxidation-sensitive unprotected amines. The compound's 98% vendor-specified purity with batch-specific COA documentation (NMR, HPLC) ensures lot-to-lot reproducibility in high-throughput conjugation screens .

Technical Documentation Hub

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